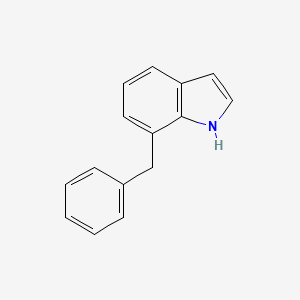

7-Benzyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

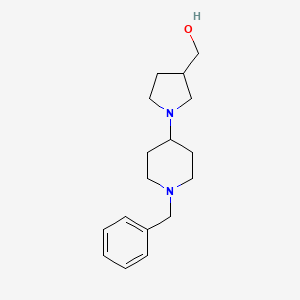

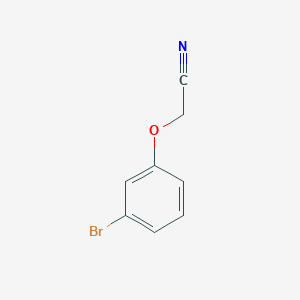

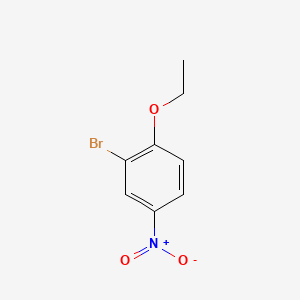

7-Benzyl-1H-indole is a compound with the molecular formula C15H13N . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles as potential anticancer immunomodulators .

Synthesis Analysis

One-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 7-Benzyl-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The nitrogen atom is a major component of this structure . The compound has a molecular weight of 207.278 .科学的研究の応用

Medicinal Chemistry: Antiviral and Anticancer Applications

7-Benzyl-1H-indole derivatives have been explored for their potential in treating various diseases. They exhibit a range of biological activities, including antiviral and anticancer properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents . Moreover, indole compounds have been synthesized and tested for their efficacy against cancer cell lines, indicating their promise as anticancer agents .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like indole-3-acetic acid (IAA) play a crucial role as plant growth hormones . The structural modification of indoles, such as 7-Benzyl-1H-indole, could lead to the development of new agrochemicals that regulate plant growth and development, potentially improving crop yields and stress resistance.

Material Science: Synthesis of Heterocyclic Compounds

Indoles are key scaffolds in the synthesis of complex heterocyclic compounds used in material science . The versatility of 7-Benzyl-1H-indole allows for the creation of new materials with potential applications in electronics, photonics, and as precursors for advanced polymers.

Environmental Science: Marine Natural Products

Marine-derived indole alkaloids, which include 7-Benzyl-1H-indole structures, have shown a wide range of pharmacological properties . These compounds are of interest for their therapeutic applications and are also studied for their role in marine ecosystems, potentially leading to environmentally friendly bioactive compounds.

Biochemistry: Neurotransmitter Research

Indole structures are found in essential biochemical compounds like tryptophan and serotonin . Research into 7-Benzyl-1H-indole can provide insights into neurotransmitter functions and lead to the development of new treatments for neurological disorders.

Pharmacology: Drug Development

The indole nucleus is a common feature in many synthetic drug molecules, making it a valuable target in pharmacological research . 7-Benzyl-1H-indole derivatives can bind with high affinity to multiple receptors, which is crucial for the development of new drugs with improved efficacy and reduced side effects.

将来の方向性

Indole and its derivatives, including 7-Benzyl-1H-indole, are crucial in medicinal chemistry due to their physiological actions . They have been gaining a lot of interest by exhibiting various pharmacological properties . Future research may focus on the synthesis of biologically active indole-based hybrids with the aim of improving activity, selectivity, and mitigating side effects .

作用機序

Target of Action:

The primary targets of 7-Benzyl-1H-indole are specific receptors or enzymes within the biological system These targets play a crucial role in mediating the compound’s effectsWe can infer that it interacts with cellular components due to its diverse biological activities .

Mode of Action:

While the precise mode of action remains elusive, we can speculate based on the compound’s properties. 7-Benzyl-1H-indole likely binds to specific receptors or enzymes, modulating their function. This interaction could lead to downstream signaling cascades, altered gene expression, or changes in cellular processes. For instance, its antiviral activity suggests interference with viral replication mechanisms

Biochemical Pathways:

The affected pathways may include signal transduction pathways, metabolic pathways, or cellular processes. For example:

- Antiviral Activity : 7-Benzyl-1H-indole inhibits viral replication, possibly by disrupting viral enzymes or interfering with viral RNA/DNA synthesis .

- Anticancer Activity : The compound might influence cell cycle regulation or induce apoptosis in cancer cells .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For example:

特性

IUPAC Name |

7-benzyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGHHIWEDACLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600095 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-1H-indole | |

CAS RN |

3377-78-4 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。